molecular formula C21H28O4 B5129080 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B5129080
M. Wt: 344.4 g/mol
InChI Key: JMMJCEPBCCJWPV-UHFFFAOYSA-N
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Description

3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. The compound exhibits a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is not fully understood. However, studies have suggested that the compound may exert its biological effects through various mechanisms, such as inhibition of oxidative stress, modulation of inflammatory pathways, and regulation of cell cycle progression.
Biochemical and Physiological Effects:
3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to possess antioxidant properties, which may help to protect against oxidative damage and prevent the development of various diseases. The compound has also been shown to have anti-inflammatory effects, which may help to reduce inflammation and alleviate symptoms associated with inflammatory conditions. Additionally, 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been found to exhibit antimicrobial and anticancer properties, making it a promising candidate for the development of new therapeutics.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is its versatility in scientific research. The compound can be easily synthesized and has been shown to exhibit a range of biological activities, making it a useful tool for investigating various biological pathways and disease states. However, one limitation of the compound is its potential toxicity at high concentrations. Therefore, careful consideration should be given to the dosage and concentration used in lab experiments.

Future Directions

There are several future directions for the investigation of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One potential direction is the development of new therapeutics based on the compound's antioxidant, anti-inflammatory, and anticancer properties. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential targets for therapeutic intervention. Finally, investigations into the potential toxicity and safety of the compound are also warranted, particularly in the context of its use in human therapeutics.

Synthesis Methods

The synthesis of 3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be achieved through several methods. One of the most common methods involves the condensation of 4-hydroxycoumarin with butyl bromide in the presence of a base, followed by reduction with sodium borohydride. Another method involves the reaction of 4-hydroxycoumarin with butyl bromide and potassium carbonate in dimethylformamide, followed by reduction with sodium borohydride.

Scientific Research Applications

3,4-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The compound has also been investigated for its potential use in the treatment of various diseases, such as Alzheimer's disease, diabetes, and cardiovascular disease.

properties

IUPAC Name

3,4-dibutoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-3-5-13-23-18-12-11-16-15-9-7-8-10-17(15)21(22)25-19(16)20(18)24-14-6-4-2/h11-12H,3-10,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMJCEPBCCJWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo(C)chromen-6-one

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